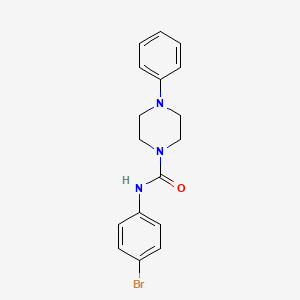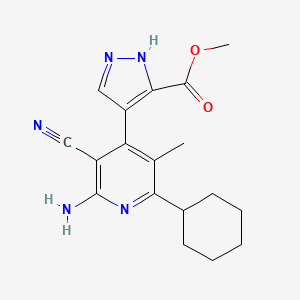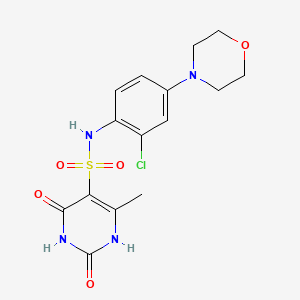
N-(4-bromophenyl)-4-phenyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-4-phenyl-1-piperazinecarboxamide, also known as BPP, is a chemical compound that has been studied for its potential applications in scientific research. BPP is a piperazine derivative that has shown promising results in various studies, particularly in the field of neuroscience. In
作用機序
N-(4-bromophenyl)-4-phenyl-1-piperazinecarboxamide acts as a selective agonist for the 5-HT1A and 5-HT7 receptors, which are both G protein-coupled receptors. The binding of this compound to these receptors leads to the activation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. This activation can lead to the modulation of neurotransmitter release, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular signaling pathways, and the activation of certain ion channels. These effects may have implications for the treatment of various conditions, including depression, anxiety, migraines, and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromophenyl)-4-phenyl-1-piperazinecarboxamide in lab experiments is its high selectivity for serotonin receptors, which allows for more targeted studies. This compound also has low toxicity, making it a safer alternative to other compounds. However, one limitation of using this compound is its relatively low yield, which may limit its availability for larger-scale studies.
将来の方向性
There are several future directions for the study of N-(4-bromophenyl)-4-phenyl-1-piperazinecarboxamide, including further exploration of its potential as a drug candidate for the treatment of various conditions, including neurological disorders and migraines. Additionally, future studies may focus on the development of more efficient synthesis methods for this compound, as well as the investigation of its potential as a tool for studying the role of serotonin receptors in various physiological processes.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various scientific research fields, particularly in the field of neuroscience. Its selective binding to serotonin receptors and low toxicity make it a promising candidate for further drug development and research. However, further studies are needed to fully understand its mechanism of action and potential applications in various conditions.
合成法
The synthesis of N-(4-bromophenyl)-4-phenyl-1-piperazinecarboxamide involves the reaction of 4-bromoaniline and 4-phenylpiperazine with phosgene. The resulting product is purified through recrystallization and characterized using spectroscopic techniques. The yield of this compound is typically around 50%, and the purity can be increased through further purification methods.
科学的研究の応用
N-(4-bromophenyl)-4-phenyl-1-piperazinecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to selectively bind to serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. This binding activity has been linked to the modulation of neurotransmitter release, which may have implications for the treatment of neurological disorders such as depression and anxiety.
In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various conditions, including migraines, schizophrenia, and Parkinson's disease. This compound has been shown to have low toxicity and high selectivity for serotonin receptors, making it a promising candidate for further drug development.
特性
IUPAC Name |
N-(4-bromophenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDESHOHPPDIEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1',2',3',4',4a',5',10',11a'-octahydrospiro[cyclohexane-1,11'-dibenzo[b,e][1,4]diazepine]](/img/structure/B5423781.png)



![1-(4-fluorophenyl)-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5423810.png)
![2-[(2,3-dimethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5423812.png)
![(1R*,2R*,6S*,7S*)-4-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5423820.png)
![5-(2-ethoxybenzoyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5423825.png)
![N,N-dimethyl-2-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5423827.png)
![methyl 4-[({2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5423841.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5423852.png)
![N-cyclobutyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5423856.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1,2-dimethyl-1H-indol-3-yl)ethanone](/img/structure/B5423866.png)
![(3S*,4R*)-3-benzyl-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5423877.png)